4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
. This compound is known for its unique structure, which includes a pyrazole ring substituted with an amino group and a difluoroethyl group, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride typically involves the reaction of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the carboxamide derivative. One common method involves the use of methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride as an intermediate. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride
- 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
- 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
Uniqueness
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O.ClH/c7-4(8)2-12-1-3(9)5(11-12)6(10)13;/h1,4H,2,9H2,(H2,10,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIVLQJOTCEUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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